Barbituric acid, 5-ethyl-5-(1-methyl-3-oxobutyl)-
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Overview
Description
Barbituric acid, 5-ethyl-5-(1-methyl-3-oxobutyl)-, is a derivative of barbituric acid, a compound that forms the core structure of barbiturate drugs. These compounds are known for their sedative and hypnotic properties. The specific structure of 5-ethyl-5-(1-methyl-3-oxobutyl)-barbituric acid contributes to its unique pharmacological properties, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 5-ethyl-5-(1-methyl-3-oxobutyl)-barbituric acid typically involves several steps:
Bromination: Ethyl malonic acid diethyl ester is brominated to form an intermediate compound.
Alkylation: The brominated intermediate undergoes alkylation with 1-methyl-3-oxobutyl bromide.
Cyclization and Acidification: The alkylated product is then cyclized and acidified to yield the final barbituric acid derivative
Industrial production methods focus on optimizing these steps to ensure high purity and yield, while minimizing energy consumption and waste production .
Chemical Reactions Analysis
Barbituric acid, 5-ethyl-5-(1-methyl-3-oxobutyl)-, undergoes various chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into more reduced forms.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atoms in the barbituric acid ring
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Barbituric acid derivatives, including 5-ethyl-5-(1-methyl-3-oxobutyl)-barbituric acid, have numerous applications in scientific research:
Chemistry: Used as building blocks for synthesizing more complex molecules.
Biology: Studied for their interactions with biological systems, particularly their effects on the central nervous system.
Medicine: Investigated for their potential use as sedatives, hypnotics, and anticonvulsants
Industry: Utilized in the production of various pharmaceuticals and as intermediates in chemical synthesis.
Mechanism of Action
The mechanism of action of 5-ethyl-5-(1-methyl-3-oxobutyl)-barbituric acid involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. It enhances the inhibitory effects of GABA by promoting the binding of GABA to its receptors and modulating chloride ion channels. This results in increased synaptic inhibition and a calming effect on the nervous system .
Comparison with Similar Compounds
Barbituric acid, 5-ethyl-5-(1-methyl-3-oxobutyl)-, can be compared to other barbituric acid derivatives such as:
Phenobarbital: Known for its long-lasting anticonvulsant properties.
Pentobarbital: Used primarily as a sedative and anesthetic.
Mephobarbital: Similar to phenobarbital but with a slightly different pharmacokinetic profile
Properties
IUPAC Name |
5-ethyl-5-(4-oxopentan-2-yl)-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4/c1-4-11(6(2)5-7(3)14)8(15)12-10(17)13-9(11)16/h6H,4-5H2,1-3H3,(H2,12,13,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTYPZNDIYXUOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)NC(=O)NC1=O)C(C)CC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20953529 |
Source
|
Record name | 5-Ethyl-4,6-dihydroxy-5-(4-oxopentan-2-yl)pyrimidin-2(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20953529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31555-99-4 |
Source
|
Record name | Barbituric acid, 5-ethyl-5-(1-methyl-3-oxobutyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031555994 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Ethyl-4,6-dihydroxy-5-(4-oxopentan-2-yl)pyrimidin-2(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20953529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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